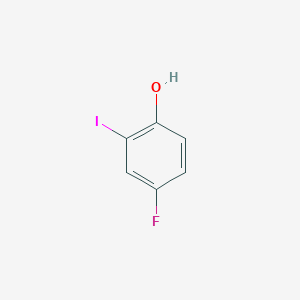

4-Fluoro-2-iodophenol

カタログ番号 B079489

分子量: 238 g/mol

InChIキー: FTTVHYAABUMDNX-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

Patent

US09029487B2

Procedure details

To a stirred solution of 16.8 g (150 millimoles (mmol) of 4-fluorophenol in 300 mL of methanol at 0° C., add 22.5 g (150 mmol) of NaI and 6.00 g (150 mmol) of NaOH. To the resulting mixture add 258 mL of 5% aqueous NaOCl solution (commercial bleach) over a one hour period. Stir the resulting slurry for one more hour at 0° C. Add 90 mL of 10% aqueous Na2S2O3 solution, and acidify the resulting reaction mixture by adding dilute hydrochloric acid. Extract the resulting mixture with methylene chloride, wash the resulting organic layer with brine and dry it over anhydrous magnesium sulfate. Remove solvent, dissolve the residue in hot hexanes, and allow the resulting solution to stand in a freezer for two hours. A dark colored material oils out. Decant the solution away therefrom and allow the resulting colorless decanted solution to stand in a freezer for 18 hours. Filter off the resulting white crystals and dry them under reduced pressure to yield 18.00 g (50%) of pure 4-fluoro-2-iodophenol (P7) as a white solid.

Name

Na2S2O3

Quantity

90 mL

Type

reactant

Reaction Step Three

Yield

50%

Identifiers

|

REACTION_CXSMILES

|

[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[Na+].[I-:10].[OH-].[Na+].[O-]Cl.[Na+].[O-]S([O-])(=S)=O.[Na+].[Na+].Cl>CO>[F:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([I:10])[CH:3]=1 |f:1.2,3.4,5.6,7.8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

150 mmol

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(C=C1)O

|

|

Name

|

|

|

Quantity

|

22.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[Na+].[I-]

|

|

Name

|

|

|

Quantity

|

6 g

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

258 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]Cl.[Na+]

|

Step Three

|

Name

|

Na2S2O3

|

|

Quantity

|

90 mL

|

|

Type

|

reactant

|

|

Smiles

|

[O-]S(=O)(=S)[O-].[Na+].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stir the resulting slurry for one more hour at 0° C

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the resulting reaction mixture

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Extract the resulting mixture with methylene chloride

|

WASH

|

Type

|

WASH

|

|

Details

|

wash the resulting organic layer with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dry it over anhydrous magnesium sulfate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

Remove solvent, dissolve the residue in hot hexanes

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Decant the solution away

|

WAIT

|

Type

|

WAIT

|

|

Details

|

to stand in a freezer for 18 hours

|

|

Duration

|

18 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filter off the resulting white crystals

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dry them under reduced pressure

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC(=C(C=C1)O)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 18 g | |

| YIELD: PERCENTYIELD | 50% | |

| YIELD: CALCULATEDPERCENTYIELD | 50.4% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |